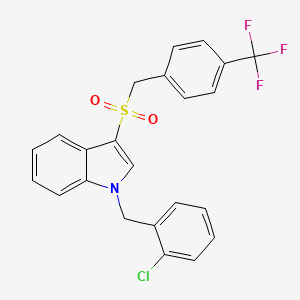

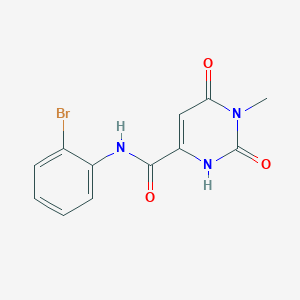

![molecular formula C8H14ClNO2 B2369912 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride CAS No. 2580200-85-5](/img/structure/B2369912.png)

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C7H13N . It is also known as octahydrocyclopenta[c]pyrrole .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

This compound has a predicted density of 0.934±0.06 g/cm3 and a predicted boiling point of 165.0±8.0 °C . It’s soluble in water (1000g/L at 20℃) and has a refractive index of 1.478 .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Octahydrocyclopenta Pyrrole Derivatives : A study detailed the synthesis of 6a-hydroxy- and 6a-methoxy-derivatives of octahydrocyclopenta pyrrole carboxylates, outlining a process involving the oxalylation of enamine, followed by addition of water or methanol (Seo et al., 1994).

Transformations of Cyclopenta Pyrrole Compounds : Research demonstrated transformations of cyclopenta pyrrole compounds under different conditions, including changes when treated with hydroxylamine in alcohol and in hot dilute hydrochloric acid (Bell et al., 1977).

Mechanistic Observations in Syntheses : The Gewald syntheses of 2-aminothiophenes led to the co-production of octahydrocyclopenta pyrrole derivatives, providing insights into the synthetic mechanisms (Peet et al., 1986).

Selective Synthesis Using Pd-Catalysis : A study explored the selective synthesis of aryl octahydrocyclopenta pyrroles using Pd/phosphine-catalyzed reactions, providing insights into the influence of catalyst structure on product distribution and the underlying mechanisms (Ney & Wolfe, 2005).

Biologically Active Compounds and Analogs

Synthesis of a Chiral Proline Analogue from Camphor : Researchers reported the synthesis of a chiral, constrained proline analogue derived from camphor, highlighting a key intramolecular cyclisation step (Gorichko et al., 2002).

Synthesis of Octahydropyrano Pyrrole Carboxylic Acids : A study focused on synthesizing bicyclic amino acids from D-mannose for potential use in creating biologically active molecules and peptidomimetics (Ella-Menye et al., 2008).

Synthesis of GABA Analogue : Research developed a method for synthesizing a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydrocyclopenta pyridine scaffold (Melnykov et al., 2018).

Synthesis of a Pharmacologically Important Intermediate : An efficient process for synthesizing a pharmacologically significant intermediate, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta pyrrole-2(1H)-carboxylate, was developed, highlighting its importance in diverse pharmacological activities (Bahekar et al., 2017).

Mechanism of Action

Safety and Hazards

When handling this compound, it’s important to avoid contact with skin, eyes, and respiratory tract to prevent irritation and injury . Appropriate protective equipment such as gloves, glasses, and lab coats should be worn. In case of contact or inhalation, the affected area should be rinsed with water and medical help should be sought .

properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGHCSGFMJLPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CNC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)

![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)